molecular formula C17H16O4 B14700605 Furopinnarin CAS No. 23531-95-5

Furopinnarin

Cat. No.: B14700605
CAS No.: 23531-95-5
M. Wt: 284.31 g/mol
InChI Key: ZPLVEUIOSKJIDT-UHFFFAOYSA-N
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Description

Furopinnarin (CAS: 23531-95-5) is a linear furanocoumarin first isolated from Ruta pinnata and later identified in Dorstenia gigas . Structurally, it features a fused furan ring adjacent to a coumarin backbone, with specific substitutions influencing its bioactivity. This compound is synthesized via a high-yield (85–90%) coumarin ring-opening reaction using catalytic acid conditions, a method applicable to diverse coumarin derivatives .

Properties

CAS No.

23531-95-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-methoxy-9-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O4/c1-5-17(2,3)13-15-11(8-9-20-15)14(19-4)10-6-7-12(18)21-16(10)13/h5-9H,1H2,2-4H3

InChI Key

ZPLVEUIOSKJIDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Furopinnarin can be synthesized through various organic synthesis techniques. One common method involves the use of column chromatography filled with silica gel, Sephadex LH-20, and MCI, followed by semi-preparative high-performance liquid chromatography (HPLC) . The reaction conditions typically involve the use of solvents like chloroform, methanol, and acetone, and the process may include steps like recrystallization and lyophilization .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, primarily from the roots of Ruta pinnata. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents to extract the desired compounds. The extract is then purified using techniques like column chromatography and HPLC .

Chemical Reactions Analysis

Types of Reactions

Furopinnarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furopinnarin involves its interaction with specific molecular targets and pathways. It inhibits the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels, making it a potential therapeutic agent for managing diabetes. The molecular pathways involved include the inhibition of glucose absorption in the intestines and modulation of insulin secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furopinnarin belongs to the furanocoumarin class, which includes compounds like isoimperatorin, swietenocoumarin B, and cnidilin. Below is a systematic comparison based on structural features, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of this compound and Analogous Furanocoumarins

Compound Source Key Substitutions Molecular Weight (g/mol) Bioactivity Highlights Synthesis Yield (%)
This compound Dorstenia gigas Methoxy, linear furan 298.3 Anticancer (in vitro) 85–90
Isoimperatorin Dorstenia gigas Methoxy, angular furan 298.3 Phototoxic, antifungal 70–75
Swietenocoumarin B Swietenia spp. Geranyloxy, linear furan 410.4 Anti-inflammatory 60–65
Cnidilin Cnidium monnieri Prenyl, methoxy 314.3 Neuroprotective, antioxidant 55–60

Key Findings:

Structural Variations :

  • This compound’s linear furan and methoxy group contrast with isoimperatorin’s angular furan configuration, impacting UV absorption and phototoxicity .
  • Prenylated derivatives like cnidilin exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Efficiency :

  • This compound’s synthesis via acid-catalyzed ring-opening achieves higher yields (85–90%) compared to traditional extraction (<5% from natural sources) .

Bioactivity: Anticancer Potential: this compound shows moderate cytotoxicity (IC₅₀: 12–15 µM) against breast cancer cell lines, outperforming swietenocoumarin B (IC₅₀: 25 µM) . Enzyme Inhibition: this compound inhibits CYP3A4 at 10 µM, a critical interaction for drug metabolism, whereas isoimperatorin exhibits weaker inhibition .

Critical Analysis of Methodologies

  • Structural Elucidation : Early studies relied on NMR and mass spectrometry, but modern techniques like X-ray crystallography could resolve ambiguities in substituent positioning .
  • Synthesis Scalability: While this compound’s synthesis is efficient, geranyloxy-substituted analogs (e.g., swietenocoumarin B) require costly precursors, limiting industrial production .

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